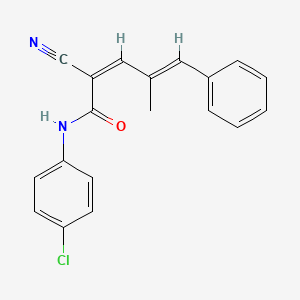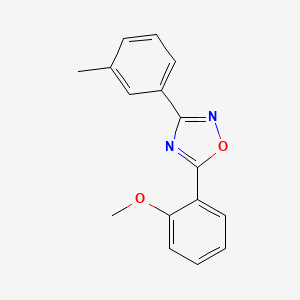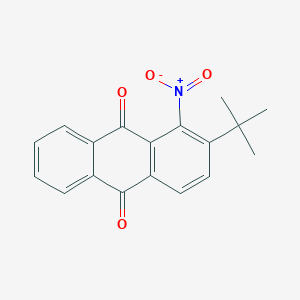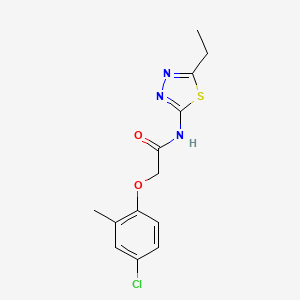
N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenyl-2,4-pentadienamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenyl-2,4-pentadienamide, commonly known as CCPA, is a chemical compound that has gained significant attention in the scientific research community. CCPA is a potent and selective agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Applications De Recherche Scientifique
CCPA has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have potent cardioprotective effects, reducing myocardial ischemia-reperfusion injury and improving cardiac function. CCPA has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to modulate neurotransmitter release and reduce oxidative stress. Additionally, CCPA has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Mécanisme D'action
CCPA exerts its effects through selective activation of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely expressed throughout the body. Activation of the A1 receptor leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, leads to the opening of potassium channels and the inhibition of calcium channels, resulting in hyperpolarization of the cell membrane and a decrease in intracellular calcium levels. These effects ultimately lead to the modulation of various physiological processes, including neurotransmission, cardiovascular function, and inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, reduce oxidative stress, and inhibit inflammation. CCPA has also been shown to improve cardiac function, reduce myocardial ischemia-reperfusion injury, and protect against neurodegeneration. Additionally, CCPA has been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CCPA for lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific modulation of physiological processes mediated by this receptor. Additionally, CCPA is relatively easy to synthesize and purify, making it readily available for use in research studies. However, one limitation of CCPA is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for research on CCPA. One area of interest is its potential therapeutic applications in various disease conditions, including cardiovascular disease, neurodegenerative diseases, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms underlying CCPA's effects on various physiological processes. Finally, the development of more selective and potent agonists of the adenosine A1 receptor may provide new insights into the role of this receptor in regulating physiological processes and may lead to the development of novel therapeutic agents for various disease conditions.
Méthodes De Synthèse
CCPA is synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with malononitrile, followed by the addition of methylamine and subsequent cyclization to form the pentadienamide structure. The final product is obtained through purification and isolation using column chromatography.
Propriétés
IUPAC Name |
(2Z,4E)-N-(4-chlorophenyl)-2-cyano-4-methyl-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-14(11-15-5-3-2-4-6-15)12-16(13-21)19(23)22-18-9-7-17(20)8-10-18/h2-12H,1H3,(H,22,23)/b14-11+,16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRBNPQLHHHXNA-YUTYINLDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5233989.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)


![10-bromo-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234022.png)


![11-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234054.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5234061.png)
![4-{2-[4-(5-nitro-8-quinolinyl)-1-piperazinyl]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5234073.png)
![1-(dimethylamino)-3-[2-(4-methylphenyl)hydrazino]-2,5-pyrrolidinedione](/img/structure/B5234080.png)
![methyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5234089.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5234092.png)